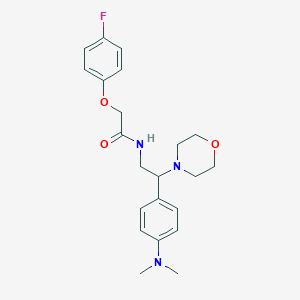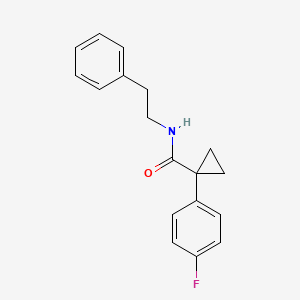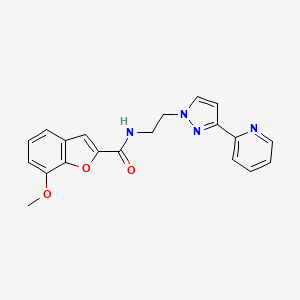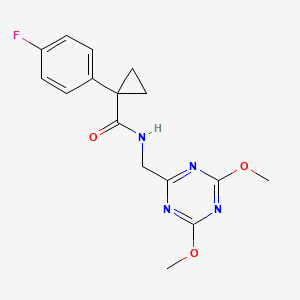![molecular formula C22H20N4O4S B2635374 N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688055-19-8](/img/no-structure.png)
N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Potential Anticancer Applications
Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents : Compounds with structural features similar to the query compound have been synthesized and evaluated for their anticancer activity. For example, derivatives involving indole and thiazole moieties have shown moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, compared with doxorubicin, a reference drug. This suggests that such compounds, by virtue of their structural complexity and functionality, might possess significant biological activities, including anticancer properties (Abdelhamid et al., 2016).
Antibacterial and Antifungal Activities
Synthesis and Characterization of Novel 2-(6-methoxy-2-naphthyl)propionamide Derivatives : A series of novel compounds have been synthesized and shown to exhibit significant antibacterial and antifungal activities, in some cases matching or exceeding the efficacy of standard agents such as Ampicillin and Flucanazole. This highlights the potential of these compounds in addressing microbial resistance through novel structural motifs (Helal et al., 2013).
Novel Fused Mesoionic Compounds
One-pot Synthesis of Novel Fused Mesoionic Compounds : The creation of 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates through base-catalyzed condensation showcases innovative synthetic pathways. Such compounds are characterized for their unique structural attributes, potentially leading to diverse biological activities (Kovalenko et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide involves the condensation of 2-(1H-indol-3-yl)ethanamine with 8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carboxylic acid, followed by the acylation of the resulting intermediate with propanoyl chloride." "Starting Materials": [ { "name": "2-(1H-indol-3-yl)ethanamine", "amount": "1 equivalent" }, { "name": "8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carboxylic acid", "amount": "1 equivalent" }, { "name": "propanoyl chloride", "amount": "1.2 equivalents" }, { "name": "triethylamine", "amount": "2 equivalents" }, { "name": "dichloromethane", "amount": "as solvent" }, { "name": "diethyl ether", "amount": "as solvent" }, { "name": "sodium bicarbonate", "amount": "as base" }, { "name": "sodium chloride", "amount": "as drying agent" } ], "Reaction": [ { "step": "Condensation of 2-(1H-indol-3-yl)ethanamine with 8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carboxylic acid", "conditions": "in dichloromethane/diethyl ether with triethylamine as base", "reagents": [ { "name": "2-(1H-indol-3-yl)ethanamine", "amount": "1 equivalent" }, { "name": "8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carboxylic acid", "amount": "1 equivalent" }, { "name": "triethylamine", "amount": "2 equivalents" } ], "product": "N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)prop-2-enamide" }, { "step": "Acylation of the intermediate with propanoyl chloride", "conditions": "in dichloromethane with sodium bicarbonate as base and sodium chloride as drying agent", "reagents": [ { "name": "N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)prop-2-enamide", "amount": "1 equivalent" }, { "name": "propanoyl chloride", "amount": "1.2 equivalents" }, { "name": "triethylamine", "amount": "2 equivalents" }, { "name": "sodium bicarbonate", "amount": "as base" }, { "name": "sodium chloride", "amount": "as drying agent" } ], "product": "N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide" } ] } | |
Numéro CAS |
688055-19-8 |
Formule moléculaire |
C22H20N4O4S |
Poids moléculaire |
436.49 |
Nom IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C22H20N4O4S/c27-20(23-7-5-13-11-24-16-4-2-1-3-14(13)16)6-8-26-21(28)15-9-18-19(30-12-29-18)10-17(15)25-22(26)31/h1-4,9-11,24H,5-8,12H2,(H,23,27)(H,25,31) |
Clé InChI |
VNRQVEAEMMCVKH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCC(=O)NCCC4=CNC5=CC=CC=C54 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxynicotinamide](/img/structure/B2635292.png)




![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2635300.png)
![Ethyl 2-(4-chlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2635302.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2635306.png)
![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)

![2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B2635314.png)